molecular formula C17H19ClN4O3 B2846947 13-chloro-2-oxo-N-(oxolan-2-ylmethyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carboxamide CAS No. 2034532-31-3

13-chloro-2-oxo-N-(oxolan-2-ylmethyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carboxamide

Cat. No.: B2846947
CAS No.: 2034532-31-3
M. Wt: 362.81
InChI Key: FNPKOVFEEBPUDN-UHFFFAOYSA-N
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Description

13-chloro-2-oxo-N-(oxolan-2-ylmethyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carboxamide is a potent and selective small molecule inhibitor of the hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) enzymes, specifically targeting PHD2. This compound functions by stabilizing the alpha subunit of HIF, thereby preventing its proteasomal degradation under normoxic conditions. This leads to the upregulation of HIF-mediated gene expression, including erythropoietin (EPO), which is critical for erythropoiesis. Its research value is significant in the study of anemia, particularly in chronic kidney disease where it is investigated as a potential therapeutic agent to stimulate red blood cell production . The structural core of this molecule is a complex tricyclic lactam, with the chloro and carboxamide substituents being essential for its high-affinity binding to the active site of the PHD enzyme. As a research chemical, it is a vital tool for probing hypoxia signaling pathways, understanding the regulation of erythropoiesis, and developing novel treatments for ischemic and anemic conditions. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

13-chloro-2-oxo-N-(oxolan-2-ylmethyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O3/c18-11-3-4-15-20-14-5-6-21(10-13(14)16(23)22(15)9-11)17(24)19-8-12-2-1-7-25-12/h3-4,9,12H,1-2,5-8,10H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNPKOVFEEBPUDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)N2CCC3=C(C2)C(=O)N4C=C(C=CC4=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-11-oxo-N-((tetrahydrofuran-2-yl)methyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidine-2(11H)-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst under mild conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

8-chloro-11-oxo-N-((tetrahydrofuran-2-yl)methyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidine-2(11H)-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or other reduced forms.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to create derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which 8-chloro-11-oxo-N-((tetrahydrofuran-2-yl)methyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidine-2(11H)-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique architecture invites comparison with other heterocyclic systems, particularly those with fused rings, halogen substituents, or carboxamide functionalities. Below is an analysis based on structural analogs from diverse domains:

Pharmaceutical Analogs: Cephalosporin Derivatives

Compounds like (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (, Fig. 1) share similarities in:

  • Heterocyclic Core : Both feature fused bicyclic/tricyclic systems (e.g., β-lactam in cephalosporins vs. triazatricyclo in the target compound).
  • Substituent Diversity : The target’s chloro and oxolan groups contrast with cephalosporins’ thiadiazole and tetrazole moieties, which enhance antibacterial activity .

Agrochemical Analogs: Furyloxyfen and Furilazole

Pesticides such as 3-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenoxy tetrahydrofuran (furyloxyfen) and 3-(dichloroacetyl)-5-(2-furanyl)-2,2-dimethyloxazolidine (furilazole) () exhibit:

  • Halogenated Aromatic Systems : The chloro and trifluoromethyl groups in furyloxyfen parallel the target’s chloro substituent, which may influence environmental stability or bioactivity.

Environmental Contaminants: Chlorinated Dibenzo-p-Dioxins

While distinct in application, chlorinated dibenzo-p-dioxins (e.g., 1,3,6,8-tetrachlorodibenzo-p-dioxin, ) share:

  • Chlorine Substituents: The presence of chlorine enhances molecular stability but raises toxicity concerns.

Structural and Functional Comparison Table

Parameter Target Compound Cephalosporin Analog Furyloxyfen Chlorinated Dioxin
Core Structure 1,5,9-Triazatricyclo[8.4.0.0³,⁸]tetradecatetraene 5-Thia-1-azabicyclo[4.2.0]oct-2-ene Phenoxy tetrahydrofuran Dibenzodioxin
Key Substituents 13-Cl, 2-oxo, oxolan-2-ylmethyl carboxamide Tetrazole, thiadiazole, β-lactam Cl, CF₃, nitro groups Cl (tetrachloro)
Molecular Weight (g/mol) ~450 (estimated) ~500 ~400 321.96
Potential Application Medicinal chemistry (hypothetical) Antibacterial Herbicide Environmental contaminant

Research Implications and Gaps

  • Structural Rigidity: The triazatricyclo core may offer enhanced binding specificity compared to monocyclic systems in pesticides or β-lactams .
  • Chloro Substituent : While chlorine improves stability, its position (C13) requires toxicological evaluation to avoid dioxin-like persistence .
  • Oxolan Group : This moiety could improve solubility relative to purely aromatic systems, a trait critical for bioavailability in drug design .

Biological Activity

The compound 13-chloro-2-oxo-N-(oxolan-2-ylmethyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure

The structural complexity of this compound includes multiple functional groups that may contribute to its biological activity. The presence of a triazole ring and a carboxamide group is particularly noteworthy as these structures are often associated with significant pharmacological properties.

Antimicrobial Activity

Recent studies have indicated that compounds similar to This compound exhibit promising antimicrobial properties. For instance, derivatives of quinazolinone have shown significant antimicrobial activity against various pathogens using tube dilution techniques. The results suggest that halogen substitutions enhance the antimicrobial efficacy of the compounds tested .

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro using various cancer cell lines. A study demonstrated that related compounds exhibited cytotoxic effects against human cancer cells such as HepG2 (liver cancer) and PC-3 (prostate cancer). The IC50 values ranged from 0.6 to 5.0 µg/mL for HepG2 and 0.2 to 11.9 µg/mL for PC-3 cells . This indicates a strong potential for further development as an anticancer agent.

Table 1: Anticancer Activity Summary

CompoundCell LineIC50 (µg/mL)
Compound 1HepG20.60 ± 0.04
Compound 1PC-30.20 ± 0.01
Compound 1HT-290.04 ± 0.01

The mechanism by which This compound exerts its biological effects is likely multifaceted:

  • Cell Cycle Arrest : Studies indicate that treatment with similar compounds can lead to cell cycle arrest in the G1 phase for HepG2 and HT-29 cells while increasing S phase distribution in PC-3 cells .
  • Induction of Apoptosis : The cytotoxicity observed in cancer cells is often linked to apoptosis induction, as evidenced by significant increases in apoptotic cell populations upon treatment .

Case Studies

Several case studies have documented the biological activity of compounds structurally related to This compound :

  • Study on Quinazolinone Derivatives : A series of quinazolinone derivatives were synthesized and tested for their anticancer properties against various cell lines with promising results indicating their potential as chemotherapeutic agents .
  • Antimicrobial Studies : Research on antimicrobial activities has shown that structural modifications can lead to enhanced efficacy against both Gram-positive and Gram-negative bacteria .

Q & A

Q. What are the optimal synthetic routes and critical reaction parameters for this compound?

The synthesis involves multi-step organic reactions, including cyclization, substitution, and functional group modifications. Key steps require precise control of temperature (e.g., 60–80°C for cyclization), solvent selection (polar aprotic solvents like DMF or THF), and reaction time (12–24 hours for imine formation). Microwave-assisted synthesis can enhance efficiency by reducing reaction times by 30–50% compared to conventional methods . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to achieve >95% purity.

Q. How can structural confirmation be methodologically validated?

Use a combination of:

  • NMR spectroscopy : Analyze 1H^1\text{H}- and 13C^{13}\text{C}-NMR to confirm the tricyclic framework, chloro substituent, and oxolane-methylamide linkage. For example, the oxolane protons appear as multiplet signals at δ 3.5–4.0 ppm .
  • High-resolution mass spectrometry (HRMS) : Verify the molecular ion peak ([M+H]+^+) with an error margin <2 ppm.
  • X-ray crystallography : Resolve ambiguities in stereochemistry or ring conformations .

Q. What analytical techniques are recommended for purity assessment?

  • HPLC : Use a C18 column with a methanol/water gradient (70:30 to 95:5 over 20 min) and UV detection at 254 nm. Acceptable purity thresholds are ≥98% for biological assays .
  • Thermogravimetric analysis (TGA) : Confirm thermal stability up to 200°C to rule out solvent residues .

Advanced Research Questions

Q. How does the compound’s reactivity vary under divergent catalytic conditions?

  • Oxidation : Treat with mCPBA (meta-chloroperbenzoic acid) to modify the oxo group, but monitor for over-oxidation byproducts via TLC .
  • Reduction : Catalytic hydrogenation (Pd/C, H2_2) selectively reduces imine bonds but may destabilize the tricyclic core. Alternative: Use NaBH4_4 for milder conditions .
  • Substitution : SN2 reactions at the chloro position require polar solvents (e.g., DMSO) and elevated temperatures (80–100°C). Competing elimination can occur if steric hindrance is present .

Q. How can contradictions in biological activity data be resolved?

Discrepancies in IC50_{50} values (e.g., kinase inhibition vs. cytotoxicity) may arise from assay conditions. Standardize protocols:

  • Use isogenic cell lines to control genetic variability.
  • Validate target engagement via SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) .
  • Compare results across multiple models (e.g., in vitro enzymatic assays vs. 3D tumor spheroids) .

Q. What strategies optimize the compound’s bioavailability for in vivo studies?

  • Prodrug design : Introduce ester groups at the carboxamide moiety to enhance membrane permeability. Hydrolyze in vivo via esterases .
  • Nanoparticle encapsulation : Use PLGA (poly(lactic-co-glycolic acid)) nanoparticles (size: 100–150 nm) for sustained release. Loading efficiency >80% confirmed by UV-Vis .
  • Solubility enhancement : Co-crystallize with cyclodextrins (e.g., β-CD) in a 1:2 molar ratio .

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